N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a cyano group, a hydroxyethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 5-chloro-2-cyanophenylamine: This can be achieved through the nitration of 5-chloro-2-nitrobenzene followed by reduction to obtain the corresponding amine.
Formation of the oxalamide linkage: The 5-chloro-2-cyanophenylamine is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate.
Introduction of the hydroxyethyl group: The oxalamide intermediate is further reacted with 2-bromoethanol in the presence of a base to introduce the hydroxyethyl group.
Incorporation of the thiophene ring: Finally, the thiophene ring is introduced through a coupling reaction with thiophene-3-boronic acid under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Conversion of the cyano group to a primary amine.
Substitution: Replacement of the chloro group with various functional groups depending on the nucleophile used.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(5-chloro-2-cyanophenyl)-N2-(2-thiophen-3-yl)ethyl)oxalamide
- N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(furan-3-yl)ethyl)oxalamide
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-2-1-9(6-17)12(5-11)19-15(22)14(21)18-7-13(20)10-3-4-23-8-10/h1-5,8,13,20H,7H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAUUTSDMLOGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC(C2=CSC=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.